molecular formula C5H7ClN2 B1353834 5-(chloromethyl)-4-methyl-1H-imidazole CAS No. 69395-89-7

5-(chloromethyl)-4-methyl-1H-imidazole

Cat. No.: B1353834
CAS No.: 69395-89-7
M. Wt: 130.57 g/mol
InChI Key: APZXPRHPPCTRHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-4-methyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a chloromethyl group at the 5-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-4-methyl-1H-imidazole typically involves the chloromethylation of 4-methyl-1H-imidazole. One common method includes the reaction of 4-methyl-1H-imidazole with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of an intermediate hydroxymethyl derivative, which is subsequently converted to the chloromethyl compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar chloromethylation reactions but are optimized for large-scale synthesis. This may include the use of continuous flow reactors and more efficient separation techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-4-methyl-1H-imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.

Major Products

    Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives of the imidazole ring.

    Oxidation: Products include imidazole carboxylic acids or aldehydes.

    Reduction: Products include methyl-substituted imidazoles.

Scientific Research Applications

5-(Chloromethyl)-4-methyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-4-methyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or modulation of biological activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1H-imidazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    5-(Hydroxymethyl)-4-methyl-1H-imidazole: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.

    5-(Bromomethyl)-4-methyl-1H-imidazole: Similar to the chloromethyl compound but with a bromine atom, which can affect the reactivity and selectivity of chemical reactions.

Uniqueness

5-(Chloromethyl)-4-methyl-1H-imidazole is unique due to the presence of the chloromethyl group, which provides a versatile handle for further chemical modifications

Properties

IUPAC Name

4-(chloromethyl)-5-methyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-4-5(2-6)8-3-7-4/h3H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZXPRHPPCTRHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.